molecular formula C11H16F2NO4P B2946451 [(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate CAS No. 83567-89-9

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate

Cat. No.: B2946451
CAS No.: 83567-89-9
M. Wt: 295.223
InChI Key: SJKFVDDOKMOWTO-SNVBAGLBSA-N
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Description

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is an organophosphorus compound with the molecular formula C11H16F2NO4P. This compound is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a diethyl phosphate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-pyridin-4-ylethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphate ester group can be substituted with other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.

    Oxidation and Reduction: The difluoroethyl group can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Substituted phosphates.

    Hydrolysis: 2,2-difluoro-1-pyridin-4-ylethanol and phosphoric acid.

    Oxidation/Reduction: Oxidized or reduced derivatives of the difluoroethyl group.

Scientific Research Applications

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of [(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphate: A simpler phosphate ester without the difluoroethyl and pyridine groups.

    2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate: A closely related compound with similar structural features.

Uniqueness

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is unique due to the presence of both the difluoroethyl group and the pyridine ring, which confer specific chemical properties and reactivity. These features make it a valuable compound in research applications where such properties are desired .

Properties

IUPAC Name

[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2NO4P/c1-3-16-19(15,17-4-2)18-10(11(12)13)9-5-7-14-8-6-9/h5-8,10-11H,3-4H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKFVDDOKMOWTO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=NC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@H](C1=CC=NC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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